molecular formula C27H36F2O6 B13398588 6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate

6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate

Cat. No.: B13398588
M. Wt: 494.6 g/mol
InChI Key: JWRMHDSINXPDHB-UHFFFAOYSA-N
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Description

Flumethasone 21-pivalate is a synthetic corticosteroid ester with potent anti-inflammatory, antipruritic, and vasoconstrictive properties. It is commonly used in topical formulations to treat various skin conditions such as contact dermatitis, atopic dermatitis, eczema, and psoriasis. The compound is a derivative of flumethasone, modified to enhance its stability and efficacy when applied to the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flumethasone 21-pivalate involves the esterification of flumethasone with pivalic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

In industrial settings, the production of flumethasone 21-pivalate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Flumethasone 21-pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Flumethasone 21-pivalate is widely used in scientific research due to its potent anti-inflammatory properties. It is employed in studies related to:

Mechanism of Action

Flumethasone 21-pivalate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. The flumethasone-receptor complex then translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The anti-inflammatory action is primarily mediated through the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Flumethasone 21-pivalate

Flumethasone 21-pivalate is unique due to its high potency and stability when applied topically. The pivalate ester enhances the compound’s lipophilicity, allowing for better skin penetration and prolonged action at the site of application. This makes it particularly effective for treating severe inflammatory skin conditions .

Properties

IUPAC Name

[2-(6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRMHDSINXPDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859694
Record name 6,9-Difluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-29-1
Record name Locacorten
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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